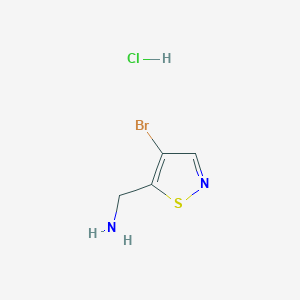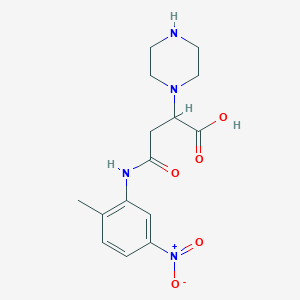
4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, commonly known as MNPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MNPB is a member of the piperazine family of compounds and has a molecular weight of 395.44 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
Polyamides with specific side groups, including uracil and adenine, have been synthesized through reactions involving similar structures to the mentioned compound. These polyamides are characterized by their solubility in water and potential applications in various fields, such as biotechnology and materials science. The research by Hattori and Kinoshita (1979) highlights the synthesis process and the molecular weight range of these polyamides, indicating their potential utility in creating new materials with specific properties (Hattori & Kinoshita, 1979).
Antimicrobial Activities
Derivatives of 1,2,4-Triazole, synthesized from reactions involving ester ethoxycarbonylhydrazones and primary amines, have been studied for their antimicrobial activities. Some of these compounds have shown moderate to good activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents. Bektaş et al. (2007) provide detailed insights into the synthesis and screening process for these compounds, emphasizing their relevance in addressing microbial resistance (Bektaş et al., 2007).
Chelating Agents
The synthesis of bifunctional tetraaza macrocycles and their conversion to poly(amino carboxylate) chelating agents has been described, with potential applications in medical imaging and therapy. McMurry et al. (1992) discuss the preparation of these macrocyclic amines and their alkylated derivatives, highlighting their significance in developing targeted therapeutic and diagnostic agents (McMurry et al., 1992).
Antibacterial Agents
The research on 1,4-Dihydro-4-oxopyridinecarboxylic acids and related compounds, including enoxacin, has provided valuable insights into the structure-activity relationships of antibacterial agents. These studies focus on the synthesis of compounds with variations in substituents and their impact on antibacterial activity. Matsumoto et al. (1984) discuss the development of enoxacin, highlighting its efficacy against various bacterial infections and its low acute toxicity, marking a significant advancement in antibacterial therapy (Matsumoto et al., 1984).
Eigenschaften
IUPAC Name |
4-(2-methyl-5-nitroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-10-2-3-11(19(23)24)8-12(10)17-14(20)9-13(15(21)22)18-6-4-16-5-7-18/h2-3,8,13,16H,4-7,9H2,1H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJIRVHKXQVIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC(C(=O)O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Methyl-5-nitrophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)
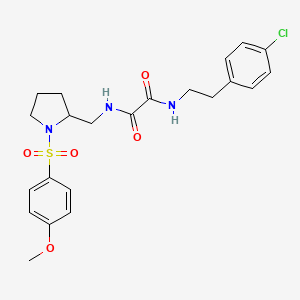
![N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2935748.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2935754.png)
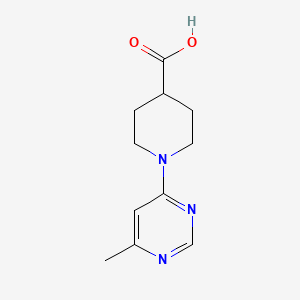

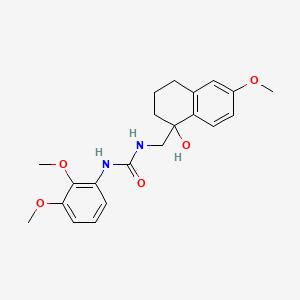

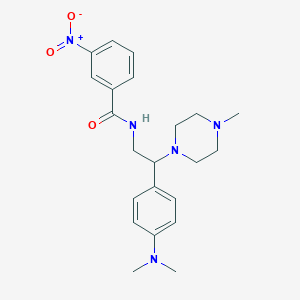

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2935764.png)
